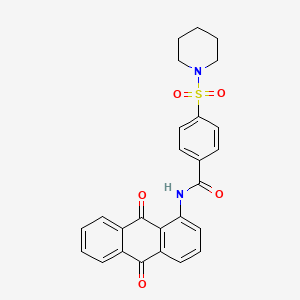

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide

描述

This compound features an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a benzamide group. The benzamide moiety is further modified at the para position with a piperidine-1-sulfonyl group. Anthraquinone derivatives are widely utilized in dyes, corrosion inhibitors, and pharmaceuticals due to their planar structure, redox activity, and ability to engage in π-π interactions . The piperidine sulfonyl group enhances solubility in polar solvents and may confer bioactivity, as sulfonamides are common in drug design .

属性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S/c29-24-19-7-2-3-8-20(19)25(30)23-21(24)9-6-10-22(23)27-26(31)17-11-13-18(14-12-17)34(32,33)28-15-4-1-5-16-28/h2-3,6-14H,1,4-5,15-16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPJWHWZCSNGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among anthraquinone-based benzamide derivatives:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing reactivity in dye formation .

- Steric Effects : The piperidine sulfonyl group introduces steric bulk compared to smaller substituents (e.g., -CH₃), which may influence binding interactions in biological systems .

- Solubility: Sulfonamide and carboxylic acid derivatives (e.g., 4-oxobutanoic acid) exhibit higher aqueous solubility than non-polar analogs like oleamides .

Spectroscopic Characterization

All compounds are characterized via ¹H/¹³C NMR, IR, and mass spectrometry. The target compound’s sulfonyl group would show distinct IR peaks at ~1150–1350 cm⁻¹ (S=O stretching) . Anthraquinone carbonyls typically appear at ~1670 cm⁻¹ in IR and 180–190 ppm in ¹³C NMR .

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of anthraquinone derivatives often involves coupling reactions or nucleophilic substitutions. For example, similar compounds are synthesized by dissolving precursors in methanol under oxygen and allowing slow solvent evaporation to crystallize the product . Reaction conditions such as solvent choice (e.g., dimethylformamide for solubility), temperature (room temperature for stability), and purification methods (e.g., recrystallization or chromatography) critically impact yield and purity. Quantum-chemical calculations can optimize reaction pathways by analyzing charge distribution and nucleophilic attack sites, as demonstrated in thiourea syntheses .

Q. How can X-ray crystallography determine the molecular structure, and what challenges arise during crystal growth?

Single-crystal X-ray diffraction (using instruments like the Enraf–Nonius CAD-4 diffractometer) is the gold standard for structural determination. The compound’s anthraquinone core is typically planar (r.m.s. deviation ≈ 0.04 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the crystal lattice . Challenges include obtaining high-quality crystals, which may require slow evaporation or controlled pH. SHELX software (e.g., SHELXL97) refines structural parameters, though data-to-parameter ratios >12:1 are ideal to avoid overfitting .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups. KBr pellet transmission is standard for solid samples .

- NMR : Aromatic protons (δ 7–8 ppm) and piperidine protons (δ 1–3 ppm) confirm substitution patterns. Discrepancies in peak splitting may indicate rotational isomers or impurities, resolved via 2D NMR (e.g., COSY, HSQC) .

Q. What safety protocols are essential for handling this compound in the lab?

The compound’s acute toxicity and irritancy (similar to structurally related benzamides) necessitate:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Storage : In airtight containers at 4°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., using Gaussian 03W) model the compound’s HOMO-LUMO gaps, charge distribution, and reaction pathways. Becke’s exchange-energy functional with correct asymptotic behavior improves accuracy for anthraquinones, revealing electrophilic sites (e.g., carbonyl carbons) for nucleophilic attacks . Absolute hardness/softness values derived from DFT guide predictions of binding affinity with biological targets .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictory results (e.g., varying IC₅₀ values) may stem from assay conditions (pH, temperature) or impurity profiles. Mitigation includes:

- Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification : HPLC-MS to confirm >95% purity.

- Dose-Response Curves : Triplicate measurements to ensure reproducibility .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis (λmax for anthraquinones ≈ 250–400 nm).

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Light Sensitivity : Exposure to UV light (365 nm) assesses photodegradation kinetics .

Q. What methodologies assess its inhibitory effects on enzymatic pathways like NF-κB?

- In Vitro Assays : Luciferase reporter systems in HEK293 cells measure NF-κB activity.

- Molecular Docking : AutoDock Vina predicts binding modes to IκB kinase.

- Western Blotting : Quantify phosphorylated IκBα levels post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。